Fasiglifam

描述

Chemical Structure and Physicochemical Properties

Molecular Formula and Stereochemical Configuration

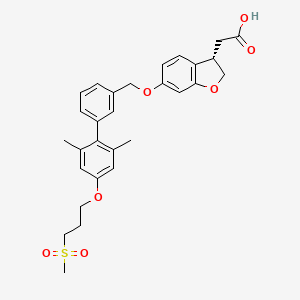

Fasiglifam exhibits a complex molecular structure characterized by:

- Molecular formula : C₂₉H₃₂O₇S (anhydrous form) or C₂₉H₃₂O₇S·½H₂O (hemihydrate).

- Molecular weight : 524.63 g/mol (anhydrous) and 533.63 g/mol (hemihydrate).

- CAS numbers : 1000413-72-8 (anhydrous) and 1374598-80-7 (hemihydrate).

The compound features a (3S)-configured stereocenter at the dihydrobenzofuran moiety, critical for receptor binding. Its structure includes:

- A 2′,6′-dimethyl-4′-(3-methanesulfonylpropoxy)biphenyl group linked via a methoxy bridge.

- A 2,3-dihydro-1-benzofuran core with an acetic acid side chain.

| Property | Anhydrous Form | Hemihydrate Form |

|---|---|---|

| Molecular Formula | C₂₉H₃₂O₇S | C₂₉H₃₂O₇S·½H₂O |

| Molecular Weight | 524.63 g/mol | 533.63 g/mol |

| CAS Number | 1000413-72-8 | 1374598-80-7 |

| Stereochemistry | (3S)-configuration | (3S)-configuration |

Crystallographic and Conformational Analysis

The crystal structure of this compound-bound GPR40 (PDB: 4PHU) reveals a non-canonical allosteric binding pocket distinct from the orthosteric free fatty acid (FFA) site. Key structural insights include:

- Binding pocket location : Positioned within a lipid-facing cavity formed by transmembrane helices (H3–H5) and intracellular loop 2 (ICL2).

- Critical interactions :

Crystallographic studies employed a thermostabilized GPR40 mutant (L42A/F88A/G103A/Y202F) to enhance structural resolution, highlighting the receptor’s inactive-like conformation when bound to this compound.

Thermodynamic Stability and Solubility Profile

This compound demonstrates moderate thermodynamic stability and polar solubility :

- Solubility :

- Storage conditions :

| Parameter | Anhydrous Form | Hemihydrate Form |

|---|---|---|

| Solubility (DMSO) | ≥128 mg/mL | ≥90 mg/mL |

| Storage (Solid) | -20°C (3 years) | -20°C (3 years) |

| Storage (Solution) | N/A | -80°C (6 months) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While detailed NMR data are proprietary, structural consistency is confirmed via:

- ¹H-NMR : Resonances align with the methanesulfonyl, biphenyl, and dihydrobenzofuran moieties.

- ¹³C-NMR : Used to validate the presence of carbonyl (acetic acid) and aromatic carbons.

Mass Spectrometry (MS)

- Molecular ion : m/z 524.186874 (monoisotopic mass).

- Fragmentation : Loss of the methanesulfonylpropoxy group observed in MS/MS.

Infrared Spectroscopy (IR)

IR data are not publicly disclosed, but functional groups (e.g., carboxylic acid, sulfone) are inferred from chemical structure.

属性

IUPAC Name |

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025726 | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000413-72-8 | |

| Record name | Fasiglifam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasiglifam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASIGLIFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

法西格列胺的合成涉及多个步骤,包括联苯衍生物的形成。 合成路线通常包括通过 C-C 键偶联苯环,然后进行各种官能团修饰以获得所需的药理特性 . 工业生产方法侧重于优化产率和纯度,同时确保安全性和可扩展性。

化学反应分析

法西格列胺会经历几种类型的化学反应,包括:

氧化: 法西格列胺可以被氧化形成反应性代谢物,例如酰基葡萄糖醛酸和酰基辅酶 A 硫酯中间体.

还原: 还原反应不太常见,但在特定条件下可能会发生。

取代: 取代反应可以修饰联苯结构上的官能团,可能改变其药理活性。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物包括各种代谢物,可以进一步分析其药代动力学和毒理学性质 .

科学研究应用

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of fasiglifam in improving glycemic control. Key findings from these studies include:

- Reduction in Glycated Hemoglobin (HbA1c) : In a 24-week phase 2 trial conducted in Japan, this compound demonstrated significant reductions in HbA1c levels compared to placebo. Patients receiving 25 mg and 50 mg doses showed reductions of −0.57% and −0.83%, respectively, compared to a −0.16% change with placebo (p < 0.0001) .

- Fasting Plasma Glucose Levels : Significant decreases in fasting plasma glucose were noted from week 2 onwards in both treatment groups .

- Long-term Efficacy : A long-term study indicated that HbA1c levels continued to decrease from week 2 and were maintained over 52 weeks .

Safety Profile

Despite its promising efficacy, safety concerns have significantly impacted the development of this compound:

- Liver Safety Issues : Reports of liver injury have emerged during clinical trials, leading to the halting of its development. Three serious liver injuries were attributed to this compound treatment .

- Adverse Events : The overall incidence of treatment-emergent adverse events (TEAEs) was similar between this compound and placebo groups, with mild to moderate severity reported . The most common TEAEs included nasopharyngitis and upper respiratory tract infections.

Case Studies

Several case studies illustrate the applications and challenges associated with this compound:

- Phase 3 Cardiovascular Safety Trial : This trial was designed to assess cardiovascular safety in high-risk patients with type 2 diabetes. However, it was terminated prematurely due to concerns regarding liver safety .

- Japanese Patient Cohort : In a study focused on Japanese patients, this compound showed significant improvements in glycemic control compared to glimepiride, another diabetes medication .

Comparative Efficacy Table

The following table summarizes key findings from various clinical trials evaluating the efficacy and safety of this compound:

| Study Type | Dose | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mmol/l) | TEAEs Incidence (%) |

|---|---|---|---|---|

| Phase 2 Trial | 25 mg | -0.57 | -1.40 | 58.7 |

| 50 mg | -0.83 | -1.41 | 56.5 | |

| Long-term Study | Variable | Maintained | Not specified | Not specified |

| Cardiovascular Safety | Placebo | N/A | N/A | N/A |

作用机制

法西格列胺通过作为游离脂肪酸受体 1 (FFAR1) 的激动-变构调节剂发挥作用,也称为 GPR40。它通过与正构游离脂肪酸结合位点不同的变构位点结合,以葡萄糖依赖性方式增强胰岛素分泌。 这种与内源性血浆游离脂肪酸的协同作用增强了胰岛素释放,使法西格列胺成为一种有吸引力的抗糖尿病药物 .

相似化合物的比较

Comparison with Similar GPR40 Agonists

Xelaglifam

- Mechanism : Dual agonism via Gq protein-dependent and β-arrestin recruitment pathways, enhancing sustained insulin secretion .

- Efficacy : Comparable glucose-lowering effects to Fasiglifam in preclinical models, with EC₅₀ values of 0.76 nM (IP1 production) and 68 nM (β-arrestin) .

- Safety : Lower drug-induced liver injury (DILI) risk due to reduced transporter inhibition and mitochondrial dysfunction compared to this compound .

MR1704

- Mechanism : Structurally distinct from this compound, with high selectivity for GPR40 .

- Status : Preclinical development, emphasizing improved toxicity profiles .

AMG-837

- Mechanism : Partial GPR40 agonist with weaker efficacy than this compound .

- Efficacy: Moderate HbA1c reduction in phase II trials, less pronounced than this compound .

- Safety: No significant liver safety signals, but development halted for undisclosed reasons .

CPL207280

- Mechanism : Higher potency than this compound (EC₅₀ = 80 nM vs. 270 nM) .

- Efficacy : Preclinical data suggest robust glucose-lowering effects .

Comparative Analysis Table

Key Findings and Discussion

- Efficacy : All GPR40 agonists show glucose-dependent insulin secretion, minimizing hypoglycemia. This compound’s HbA1c reductions were superior to earlier candidates like AMG-837 .

- Safety Monitoring : this compound’s trials underscore the need for rigorous liver safety protocols. Retrospective analysis identified ALT elevations missed by initial investigator reports .

- Future Directions : Xelaglifam and MR1704 represent next-generation agonists with optimized safety, while structural modifications (e.g., CPL207280) aim to retain efficacy without hepatotoxicity .

生物活性

Fasiglifam (TAK-875) is a novel compound that acts as an agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein-coupled receptor 40 (GPR40). It has been primarily investigated for its potential in improving glycemic control in patients with type 2 diabetes. Despite its promising efficacy, the development of this compound was halted due to concerns regarding liver toxicity observed in clinical trials. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and associated safety concerns.

This compound enhances insulin secretion through a glucose-dependent mechanism, which differentiates it from other antidiabetic agents like sulfonylureas. The key actions include:

- Agonism of FFAR1 : this compound binds to FFAR1, promoting insulin secretion from pancreatic β-cells in response to elevated glucose levels. This action is mediated by increased intracellular calcium levels and enhanced calcium oscillations, which are crucial for insulin release .

- Membrane Depolarization : The insulinotropic effect of this compound requires membrane depolarization. Studies have shown that the presence of K+ ions can potentiate this effect even in the absence of glucose .

- Second Messenger Pathways : this compound influences various intracellular signaling pathways, including those involving diacylglycerol (DAG) and inositol trisphosphate (IP3), which are critical for mediating calcium dynamics and insulin secretion .

| Mechanism | Description |

|---|---|

| FFAR1 Agonism | Enhances insulin secretion in a glucose-dependent manner |

| Membrane Depolarization | Necessary for the insulinotropic effect |

| Calcium Dynamics | Increases intracellular calcium levels and oscillations |

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, demonstrating significant improvements in glycemic control among patients with type 2 diabetes:

- HbA1c Reduction : In a study involving Japanese patients, this compound significantly reduced HbA1c levels compared to placebo. The least squares mean change from baseline was −0.57% for the 25 mg dose and −0.83% for the 50 mg dose at week 24 .

- Fasting Plasma Glucose : Significant reductions in fasting plasma glucose were observed as early as week 2, with sustained improvements throughout the study duration .

- Safety Profile : The treatment was generally well tolerated, with a low incidence of hypoglycemia. However, concerns regarding liver safety emerged during trials .

Table 2: Clinical Trial Results for this compound

| Study Parameter | Placebo | This compound 25 mg | This compound 50 mg |

|---|---|---|---|

| HbA1c Change | −0.16% | −0.57% | −0.83% |

| % Achieving HbA1c < 6.9% | 13.8% | 30.2% | 54.8% |

| Fasting Plasma Glucose Change | −0.17 mmol/l | −1.40 mmol/l | −1.41 mmol/l |

Safety Concerns

Despite its efficacy, this compound's development faced significant challenges due to hepatotoxicity:

- Liver Toxicity : Preclinical studies indicated that this compound could induce liver toxicity through reactive oxygen species (ROS) generation, leading to decreased viability in hepatocyte cultures .

- Clinical Observations : During Phase 3 trials, cases of abnormal liver function tests were reported, prompting further investigation into the compound's safety profile . Ultimately, the development was terminated due to these safety concerns despite its therapeutic potential.

Case Study: Liver Injury Incidents

In one notable case during clinical trials, a patient exhibited signs of liver injury attributed to this compound exposure. Although recovery occurred after discontinuation of the drug, this incident highlighted the need for careful monitoring of liver function in patients receiving treatment with this compound.

常见问题

Q. What is the molecular mechanism of Fasiglifam (TAK-875) as a GPR40 agonist, and how does it differ from endogenous ligands?

this compound acts as an ago-allosteric modulator of GPR40 (FFAR1), binding to a distinct site from endogenous free fatty acids (e.g., linoleic acid). Unlike orthosteric agonists, this compound enhances receptor activation through positive cooperativity with endogenous ligands, enabling glucose-dependent insulin secretion. Mutational studies highlight residues Arg183 and Arg258 as critical for this compound binding, while hydrophobic residues like His137 and Leu186 influence its conformational effects .

Q. What were the key efficacy outcomes from phase III clinical trials of this compound in type 2 diabetes (T2DM) patients?

In a 24-week phase III trial, this compound 25 mg and 50 mg reduced HbA1c by −0.57% and −0.83%, respectively, compared to placebo (+0.16%). Fasting plasma glucose decreased significantly from week 2, with hypoglycemia reported in only 1/50 mg patient. These effects were attributed to GPR40-mediated glucose-dependent insulin secretion, avoiding hypoglycemia risks seen with sulfonylureas .

Q. How does renal impairment affect this compound pharmacokinetics, and what are the implications for dosing?

A phase I study showed mild renal impairment increased this compound plasma concentrations by 21%, but no dose adjustments were deemed necessary. Hemodialysis had no effect on exposure, and renal clearance of this compound remained stable. However, its metabolite (M-1) accumulated in severe renal impairment, suggesting monitoring in prolonged use .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions between this compound’s efficacy and hepatotoxicity in clinical trials?

Post-hoc analyses of liver enzyme elevations (ALT ≥3× ULN in 2.7% vs. 0.8% placebo) revealed delayed onset (≥12 weeks) in some cases. Methodologically, researchers should:

Q. How does this compound’s allosteric modulation of GPR40 influence downstream signaling compared to full agonists?

this compound exhibits partial agonism, requiring co-activation by endogenous ligands for maximal efficacy. Chronic exposure studies in CHO cells showed this compound caused 70% desensitization of GPR40 signaling, unlike the sustained activity of full agonists like SCO-267. This suggests this compound’s allosteric binding destabilizes receptor-G protein coupling over time .

Q. What structural insights explain this compound’s selectivity for GPR40 over related GPCRs?

this compound’s carboxylic acid group interacts with Arg183 and Arg258 in GPR40’s transmembrane domain, while its hydrophobic core binds to a pocket formed by His137 and Leu186. Computational docking studies reveal this dual binding mode prevents off-target effects on GPR120 or GPR84, which lack analogous residues .

Q. Why did this compound’s hepatotoxicity manifest inconsistently across preclinical and clinical studies?

Preclinical models failed to predict hepatotoxicity due to species-specific differences in bile acid transporters. In vitro assays later identified this compound as a potent inhibitor of human NTCP (Na+-taurocholate co-transporting polypeptide), disrupting bile acid homeostasis. This highlights the need for humanized liver models in toxicity screening .

Q. How can researchers design GPR40 agonists that retain this compound’s efficacy while mitigating liver risks?

Strategies include:

- Modifying the carboxylic acid moiety to reduce transporter inhibition.

- Developing biased agonists that avoid β-arrestin recruitment linked to hepatocyte apoptosis.

- Co-administering ursodeoxycholic acid to counteract bile acid accumulation .

Methodological Considerations

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in heterogeneous T2DM populations?

Use mixed-effects models to account for baseline HbA1c variability. Subgroup analyses should stratify by β-cell function (HOMA-B) and insulin resistance (HOMA-IR) to identify responders. Non-linear regression can model the EC50 for glucose-lowering effects (e.g., 72 nM in vitro) .

Q. How should researchers validate GPR40 target engagement in this compound studies?

Employ:

- IP1 accumulation assays to confirm receptor activation.

- Calcium flux measurements in GPR40-transfected HEK293 cells.

- PET imaging with radiolabeled this compound analogs to quantify receptor occupancy in vivo .

Contradictory Data Analysis

- Efficacy vs. Safety : While this compound reduced HbA1c by −1.27% in phase II, phase III trials revealed latent hepatotoxicity (ALT ≥10× ULN in 0.31%). Researchers must balance glucose-lowering benchmarks with liver safety endpoints in future agonist development .

- Preclinical-Clinical Discrepancies : Rodent studies showed no hepatotoxicity, but human trials identified NTCP inhibition as a key risk factor. Cross-species transporter profiling is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。